

Application Note: Determination of Nikethamide using Micellar Electrokinetic Chromatography (MEKC)

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Compound of Interest

Compound Name: Nikethamide (Standard)

Cat. No.: B1678874

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Abstract

This application note details a validated Micellar Electrokinetic Chromatography (MEKC) method for the rapid and sensitive determination of nikethamide. The described protocol is applicable for the quantification of nikethamide in pharmaceutical formulations and biological matrices such as urine. This method offers high efficiency, short analysis times, and low reagent consumption, making it a suitable technique for research, quality control, and drug monitoring applications.

Introduction

Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a respiratory stimulant.^{[1][2]} Its accurate and reliable quantification is essential in pharmaceutical manufacturing and clinical settings. Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography.^{[3][4][5]} In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC) to form micelles.^{[3][4][6]} These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.^{[3][4]} This note provides a comprehensive protocol for the determination of nikethamide using MEKC with UV detection.

Experimental Instrumentation and Consumables

- Capillary Electrophoresis System: Any standard CE system equipped with a UV detector is suitable.
- Capillary: Fused-silica capillary, uncoated.
- Data Acquisition and Processing: Appropriate software for controlling the CE system and for data analysis.
- Consumables: Microcentrifuge tubes, appropriate vials for the CE autosampler.

Reagents and Solutions

- Nikethamide Standard: Analytical grade nikethamide.
- Sodium Dodecyl Sulfate (SDS): Analytical grade.
- Boric Acid: Analytical grade.
- Sodium Hydroxide: For pH adjustment.
- Acetonitrile (ACN): HPLC grade.
- Deionized Water: High-purity, filtered.

Preparation of Solutions

- Background Electrolyte (BGE): Prepare a 0.035 mol/L borate buffer and adjust the pH to 9.0 using sodium hydroxide. Add sodium dodecyl sulfate (SDS) to a final concentration of 0.05 mol/L and acetonitrile (ACN) to a final concentration of 6.5% (v/v).^[7]
- Standard Solutions: Prepare a stock solution of nikethamide in deionized water. Serial dilutions of the stock solution are then made with deionized water to create calibration standards.
- Sample Preparation:

- Pharmaceutical Formulations: Dilute the formulation with deionized water to bring the nikethamide concentration within the calibration range.[7]
- Urine Samples: Dilute urine samples with deionized water. Centrifuge the diluted samples for 2 minutes at 12,000g to remove any particulate matter before injection.[7][8]

MEKC Protocol

A simple and rapid MEKC method with UV detection has been developed and validated for the determination of nikethamide.[7]

Capillary Conditioning

Prior to the first use, and as needed, condition the capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally the background electrolyte.

Separation Conditions

The following table summarizes the optimized instrumental parameters for the MEKC separation of nikethamide.

Parameter	Value
Capillary	Fused-silica, 51 cm effective length, 75 µm i.d. [7]
Background Electrolyte	0.035 mol/L Borate Buffer (pH 9), 0.05 mol/L SDS, 6.5% ACN[7]
Applied Voltage	21 kV[7]
Detection	UV absorbance at 260 nm[7]
Injection	Hydrodynamic or electrokinetic (specifics to be optimized on the instrument used)
Temperature	Ambient (or controlled if available)
Analysis Time	< 5.5 minutes[7]

Data Analysis

Identify the nikethamide peak based on its migration time in the standard solutions. Construct a calibration curve by plotting the peak area of nikethamide against the corresponding concentration of the standards. The concentration of nikethamide in the samples can then be determined from this calibration curve.

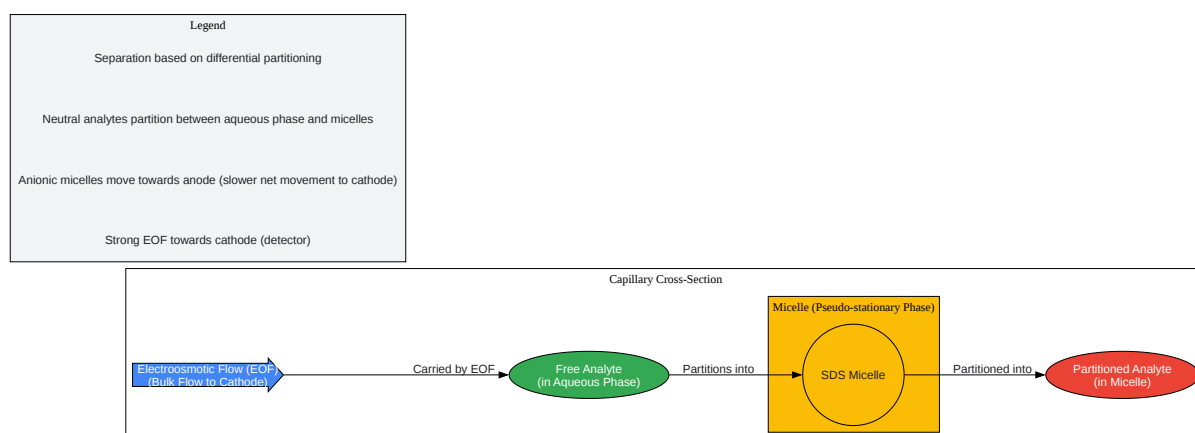
Method Performance

The developed MEKC method demonstrates excellent performance for the analysis of nikethamide.^[7]

Parameter	Result
Linearity Range (in urine)	4 - 280 $\mu\text{mol/L}$ (0.71 - 49.90 $\mu\text{g/mL}$) ^[7]
Correlation Coefficient (R^2)	0.9998 ^[7]
Limit of Detection (LOD) (in urine)	1 $\mu\text{mol/L}$ (0.18 $\mu\text{g/mL}$) ^[7]
Relative Standard Deviation (RSD)	5.4 - 9.5% for calibration points ^[7]

Visualizations

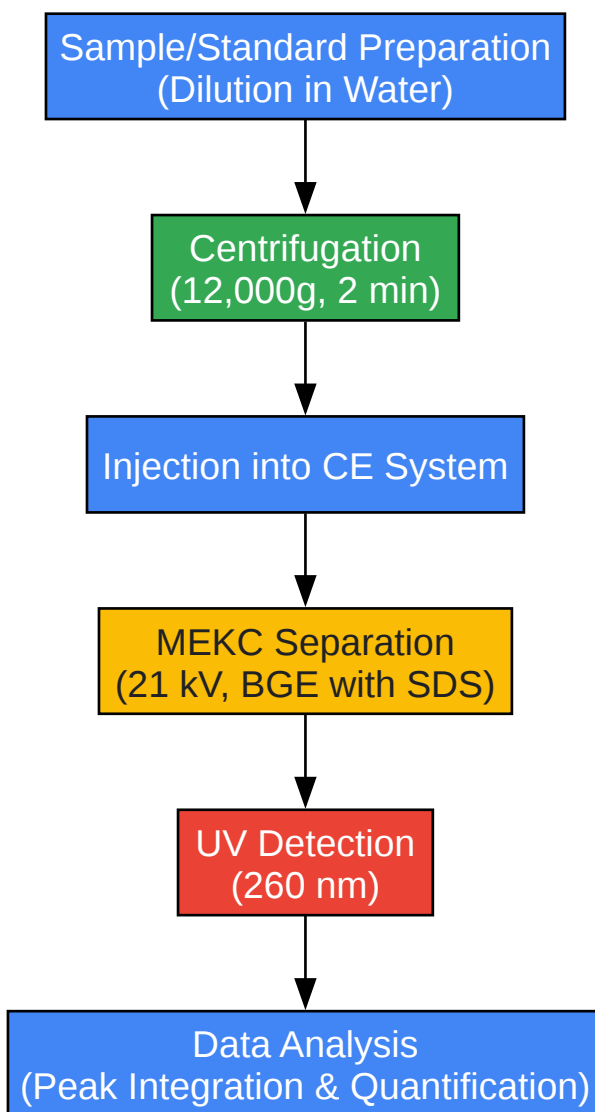
Principle of Micellar Electrokinetic Chromatography



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Caption: Principle of MEKC Separation.

Experimental Workflow for Nikethamide Determination



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Caption: Experimental workflow for nikethamide analysis.

Conclusion

The described Micellar Electrokinetic Chromatography method provides a simple, fast, and reliable means for the determination of nikethamide. The high sensitivity and reproducibility make it a valuable analytical tool in pharmaceutical and clinical research settings. The method's low consumption of reagents and short analysis time also contribute to its cost-effectiveness and high throughput capabilities.

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